molecular formula C9H20N4O2S B2435227 2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione CAS No. 1369028-84-1

2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione

Cat. No.: B2435227
CAS No.: 1369028-84-1
M. Wt: 248.35
InChI Key: KNFGSGYIIUJRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione is a compound that belongs to the class of thiadiazolidines. This compound features a piperazine moiety, which is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties. The presence of the thiadiazolidine ring adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including antimicrobial and antiproliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione is unique due to its thiadiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-5-(2-piperazin-1-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O2S/c1-11-6-8-13(16(11,14)15)9-7-12-4-2-10-3-5-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFGSGYIIUJRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(S1(=O)=O)CCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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